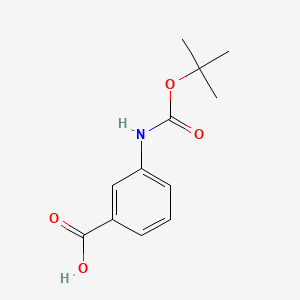

Boc-3-aminobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPAUOFSCLCQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111331-82-9 | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of Boc-3-aminobenzoic Acid

This document provides an in-depth technical guide for the synthesis, purification, and characterization of Boc-3-aminobenzoic acid (N-tert-butoxycarbonyl-3-aminobenzoic acid). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Strategic Importance of this compound

This compound is a crucial bifunctional building block in modern organic and medicinal chemistry.[1] It consists of a benzoic acid moiety where the amino group at the meta-position is protected by a tert-butyloxycarbonyl (Boc) group.[2] This protective group is the cornerstone of its utility; it temporarily masks the nucleophilicity of the amine, allowing for selective reactions at the carboxylic acid functionality, such as amide bond formation.[3][4]

The Boc group is renowned for its stability in basic and nucleophilic conditions, yet it can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid), a property essential for multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[5][6][7] Its application extends to the creation of functionalized polymers, bioconjugation reagents, and as a key intermediate in the development of novel therapeutic agents.[1]

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | White to tan powder | 176-182[] |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Colorless solid or liquid | 22-24[7] |

| This compound | C₁₂H₁₅NO₄ | 237.25 | White powder | 185-206[1] |

Synthesis: The Boc Protection of 3-Aminobenzoic Acid

The synthesis of this compound is a classic example of N-protection, achieved by reacting 3-aminobenzoic acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Underlying Principle and Mechanism

The reaction mechanism is a nucleophilic acyl substitution. The amino group of 3-aminobenzoic acid acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[9][10] The presence of a base is critical; it deprotonates the amino group, significantly enhancing its nucleophilicity and driving the reaction forward.[11] The tetrahedral intermediate formed then collapses, expelling a tert-butyl carbonate leaving group. This unstable intermediate rapidly decomposes into gaseous carbon dioxide and tert-butanol, shifting the equilibrium towards the product and making the reaction effectively irreversible.[6][9]

Detailed Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should adapt it based on available equipment and scale.

Reagents & Materials:

-

3-Aminobenzoic acid (1.0 eq.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) (2.0-3.0 eq.)

-

Solvent: 1,4-Dioxane and Water (e.g., 2:1 v/v) or Tetrahydrofuran (THF)

-

Ethyl acetate (for extraction)

-

1M Hydrochloric acid (HCl) or Potassium bisulfate (KHSO₄) solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzoic acid (1.0 eq.) and sodium bicarbonate (3.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 60 mL dioxane, 30 mL water). Stir until all solids are dissolved. The base ensures the amino acid is soluble and the amine is sufficiently nucleophilic.

-

Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise or as a solution in a small amount of dioxane. A slight exotherm may be observed.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the organic solvent (dioxane).

-

Work-up & Extraction:

-

Dilute the remaining aqueous residue with water and transfer it to a separatory funnel.

-

Perform an initial wash with a nonpolar solvent like diethyl ether or hexane (e.g., 2 x 20 mL) to remove unreacted (Boc)₂O and tert-butanol. Discard the organic layers.[12]

-

Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 2-3 using 1M HCl or KHSO₄ solution.[13] The product, this compound, is insoluble at this pH and will precipitate as a white solid or oil.

-

Extract the product from the acidified aqueous layer with ethyl acetate (e.g., 3 x 50 mL). The protonation of the carboxylate anion renders the product soluble in the organic solvent.

-

-

Drying and Isolation: Combine the organic extracts, wash with brine (1 x 30 mL) to remove residual water, and dry over anhydrous Na₂SO₄.[14] Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound, typically as a white to off-white solid.

Workflow Visualization: Synthesis

Caption: Workflow for the synthesis of crude this compound.

Purification: Achieving High Purity for Downstream Applications

The crude product from the synthesis typically contains unreacted starting material, residual byproducts, or oligomers. For applications like peptide synthesis, a purity of ≥99% is often required, making a robust purification step essential.[1]

Primary Method: Recrystallization

Recrystallization is the most efficient and scalable method for purifying this compound. The principle relies on the difference in solubility between the desired product and impurities in a specific solvent system at varying temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold.

3.1.1 Detailed Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Solvent System (e.g., Ethyl acetate/Hexane or Acetone/Water)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Solvent Selection: Place the crude solid in an Erlenmeyer flask.

-

Dissolution: Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and gently warm the mixture on a hot plate until the solid dissolves completely.[15] Do not overheat.

-

Induce Supersaturation: While the solution is still warm, slowly add the less polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation. Add a few more drops of the polar solvent to redissolve the precipitate and obtain a clear solution.

-

Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is paramount as it allows for the formation of a well-ordered crystal lattice, which inherently excludes smaller impurity molecules.[16]

-

Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 20-30 minutes to maximize the product yield by further decreasing its solubility.[15]

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent mixture or just the anti-solvent) to remove any soluble impurities adhering to the crystal surface.

-

Drying: Dry the crystals under vacuum to obtain the pure, crystalline this compound.

Secondary Method: Silica Gel Column Chromatography

For difficult-to-purify batches or small-scale synthesis, column chromatography offers a high-resolution alternative.[17] Separation is based on polarity; the stationary phase (silica gel) is highly polar.

-

Principle: Nonpolar compounds travel through the column faster, while polar compounds have a stronger interaction with the silica and elute more slowly. 3-aminobenzoic acid (starting material) is significantly more polar than the Boc-protected product due to its free amine group.

-

Eluent System: A gradient of hexane and ethyl acetate is typically effective. The column is started with a low-polarity mixture (e.g., 90:10 Hexane:EtOAc) and the polarity is gradually increased to elute the desired product.

-

Monitoring: Fractions are collected and analyzed by TLC to identify those containing the pure product.[13]

Table 2: Comparison of Purification Methods

| Feature | Recrystallization | Column Chromatography |

| Principle | Differential Solubility | Differential Adsorption (Polarity) |

| Scalability | Excellent; easily scaled to kg quantities | Good for lab scale; becomes costly and complex at large scale |

| Solvent Usage | Moderate | High |

| Time/Labor | Less labor-intensive | More labor-intensive; requires fraction collection and analysis |

| Typical Purity | Good to Excellent (>99%) | Excellent (>99.5%) |

| Best For | Primary purification of crude product | Small-scale purification, separating close-eluting impurities |

Quality Control and Characterization

Confirming the identity and purity of the final product is a non-negotiable step. A suite of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) can effectively separate the product from starting materials and byproducts.[][19][20] Purity is determined by the area percentage of the product peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the characteristic singlet for the nine protons of the tert-butyl group (~1.5 ppm) and the aromatic protons.

-

Melting Point: A sharp melting point range close to the literature value (185-206 °C) is a strong indicator of high purity.[1] Impurities typically depress and broaden the melting range.

-

Mass Spectrometry (MS): Techniques like ESI-MS are used to confirm the molecular weight of the compound.[]

Workflow Visualization: Purification & Analysis

Caption: Workflow for the purification and analysis of this compound.

Conclusion

The synthesis and purification of this compound is a fundamental and robust process in synthetic organic chemistry. A thorough understanding of the reaction mechanism—from the base-catalyzed nucleophilic attack to the acid-mediated work-up—empowers the scientist to troubleshoot and optimize the procedure. While the synthesis itself is relatively straightforward, achieving the high purity required for demanding applications like pharmaceutical development hinges on a meticulous purification strategy. Recrystallization stands out as the method of choice for its efficiency and scalability, providing a reliable path to obtaining this indispensable chemical building block in the required quality.

References

- Li, W., et al. (2019). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Bioorganic & Medicinal Chemistry Letters, 29(1), 126-129.

- Kim, H., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega.

- Kim, H., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. National Center for Biotechnology Information (PMC).

- Sagan, S., et al. (2004). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. European Journal of Organic Chemistry.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

- Homework.Study.com. (n.d.). The BOC-protecting group may be added by treatment of an amino acid with di-tertbutyl dicarbonate....

- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.

- Wikipedia. (n.d.). 3-Aminobenzoic acid.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- SIELC Technologies. (n.d.). 3-Aminobenzoic Acid.

- MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube.

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.

- PubChem. (n.d.). 3-Aminobenzoic Acid.

- Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid.

- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.

- Patsnap. (n.d.). Crystallization method of Boc-amino acid.

- Magritek. (n.d.). Application Note 10: Column Chromatography.

- Scholars Research Library. (2011). Der Pharma Chemica, 3(3):174-188.

- Beilstein Journals. (n.d.). Supporting information.

- USA Chemical Suppliers. (n.d.). This compound suppliers USA.

- YouTube. (2022, November 1).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-3-Abz-OH = 97.0 111331-82-9 [sigmaaldrich.com]

- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. homework.study.com [homework.study.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. rsc.org [rsc.org]

- 15. westfield.ma.edu [westfield.ma.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. asahilab.co.jp [asahilab.co.jp]

- 19. 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 20. helixchrom.com [helixchrom.com]

Introduction: The Strategic Importance of Boc-3-aminobenzoic Acid

An In-depth Technical Guide to the Physicochemical Properties of Boc-3-aminobenzoic Acid

3-(tert-Butoxycarbonylamino)benzoic acid, commonly abbreviated as this compound, is a synthetic amino acid derivative of significant interest in medicinal chemistry, peptide synthesis, and materials science.[1][2] Its structure is characterized by a benzoic acid core, where the amino group at the meta-position is protected by a tert-butyloxycarbonyl (Boc) group.[2] This Boc protecting group is pivotal; it imparts stability under a variety of reaction conditions while being readily removable under specific acidic conditions, making it an invaluable building block for the controlled, stepwise synthesis of complex molecular architectures.[1][2]

Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise. For researchers in drug development, these parameters govern critical factors such as solubility, bioavailability, and reactivity.[1][3] For synthetic chemists, this knowledge is essential for optimizing reaction conditions, purification strategies, and overall yield.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, supported by field-proven experimental protocols and an explanation of the causality behind these characteristics.

Core Physicochemical Data

A molecule's identity and behavior are encapsulated by its fundamental properties. The data presented below have been consolidated from various authoritative sources. It is crucial to note the observed variability in the melting point, a common phenomenon for crystalline organic solids which can be influenced by purity, crystalline form (polymorphism), and the experimental method used for determination.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₅NO₄ | [1][4][5] |

| Molecular Weight | 237.25 g/mol | [4][5] |

| Appearance | White to off-white or beige powder/crystalline solid | [1][2][4][6] |

| Melting Point | 182 - 206 °C (with decomposition reported) | [1][4][6] |

| pKa (Predicted) | 4.15 ± 0.10 | [4] |

| CAS Number | 111331-82-9 | [1][5][6] |

Solubility Profile: A Tale of Polarity and Structure

The solubility of a compound is a direct consequence of its molecular structure and its interaction with the solvent. This compound possesses a dualistic nature: the polar carboxylic acid and N-H groups capable of hydrogen bonding, contrasted with the nonpolar aromatic ring and the bulky, hydrophobic tert-butyl group.[3] This balance dictates its solubility characteristics.

Observed Solubility:

-

Insoluble/Slightly Soluble in Water : The large nonpolar surface area imparted by the benzene ring and the Boc group dominates, limiting its miscibility with water.[2][3][4]

-

Soluble in Organic Solvents : It is readily soluble in various organic solvents, including dimethyl sulfoxide (DMSO), dichloromethane, chloroform, and ethanol.[2][3][4]

-

Soluble in Aqueous Base : Due to the presence of the acidic carboxylic acid group, it will deprotonate and dissolve in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) to form a more polar and water-soluble carboxylate salt.[7] This property is fundamental to extraction and purification protocols.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to confirming the solubility profile of an unknown organic compound, such as this compound.[7][8][9] The causality behind this workflow is to classify the compound based on its polarity and the presence of acidic or basic functional groups.

Materials:

-

This compound (approx. 25 mg per test)

-

Small test tubes

-

Spatula

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Ethanol, Dichloromethane

-

Glass stirring rod

Procedure:

-

Initial Solvent Test : Place approximately 25 mg of the compound into a clean, dry test tube.[8]

-

Solvent Addition : Add 0.75 mL of the chosen solvent (starting with water) in small portions.[8]

-

Mixing : After each addition, vigorously shake or stir the tube for at least 60 seconds to ensure thorough mixing.[8][9]

-

Observation : Observe closely to determine if the solid dissolves completely. If it dissolves, the compound is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."[9]

-

Systematic Testing : Follow the logical progression outlined in the diagram below. Test solubility in water first. If insoluble, proceed to test in 5% NaOH. The formation of a salt upon reaction with an acid or base dramatically increases water solubility, providing strong evidence for an acidic or basic functional group.

Visualization: Solubility Testing Workflow

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for confirming the identity and structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR : The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons (typically in the 7.0-8.0 ppm range), a singlet for the nine equivalent protons of the tert-butyl group (around 1.5 ppm), and a signal for the amide proton (-NH), whose chemical shift is variable and depends on concentration and solvent. [10]The carboxylic acid proton (-COOH) signal is also variable and often very broad.

-

¹³C NMR : The carbon NMR spectrum will show signals for the two distinct types of carbonyl carbons (one for the carboxylic acid and one for the carbamate), signals for the aromatic carbons, and signals for the quaternary and methyl carbons of the Boc group. [10]

Proper sample preparation is critical for obtaining high-resolution NMR spectra. [11]The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities. [11] Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C) [12]* High-quality 5 mm NMR tube and cap [13]* Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.6-0.7 mL) [11]* Pasteur pipette and bulb

-

Small vial

-

Cotton wool (for filtration if needed)

Procedure:

-

Weigh Sample : Weigh the appropriate amount of the compound directly into a small, clean vial. [12]2. Dissolve : Add ~0.6-0.7 mL of the chosen deuterated solvent to the vial. [11]Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's deuterium lock system. [12]3. Ensure Homogeneity : Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solids persist, the solution must be filtered. [14]4. Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the clear solution into the NMR tube. If filtration is needed, plug the pipette with a small piece of cotton wool before drawing up the solution. [14]5. Cap and Label : Cap the NMR tube securely and label it clearly.

-

Cleaning : Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants. [14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, key expected absorptions include:

-

O-H Stretch : A broad band from the carboxylic acid, typically around 2500-3300 cm⁻¹.

-

N-H Stretch : A sharp peak from the amide group around 3300-3500 cm⁻¹.

-

C=O Stretch : Two distinct carbonyl peaks: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the carbamate of the Boc group (~1680-1700 cm⁻¹).

-

C-H Stretches : Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

ATR-FTIR is a modern, rapid technique for analyzing solid samples directly with minimal preparation. [15][16]The IR beam interacts with the sample surface via an evanescent wave. [15] Materials:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

This compound powder

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Clean Crystal : Ensure the ATR crystal surface is impeccably clean by wiping it with a lint-free cloth dampened with a suitable solvent like isopropanol.

-

Background Scan : With the clean crystal, run a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.

-

Apply Sample : Place a small amount of the powder sample onto the center of the ATR crystal using a clean spatula. [15]4. Apply Pressure : Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal. [17][18]5. Collect Spectrum : Collect the sample spectrum.

-

Clean Up : Release the pressure, remove the sample, and clean the crystal surface thoroughly as in step 1. [15]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar, medium-sized molecules like this compound. [19][20]It typically generates intact molecular ions, allowing for precise molecular weight determination. [19]

-

Expected Ions : In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 236.1 is expected. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 238.1 or adducts with sodium [M+Na]⁺ at m/z 260.1 may be observed.

-

High-Resolution MS (HRMS) : This technique can determine the mass with high accuracy, allowing for the confirmation of the elemental composition (C₁₂H₁₅NO₄).

The goal is to prepare a dilute solution of the analyte in a solvent compatible with electrospray ionization.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Volatile acid or base (e.g., formic acid or ammonium hydroxide, optional)

-

Micropipettes and vials

Procedure:

-

Prepare Stock Solution : Dissolve a small amount (~1 mg) of the sample in a suitable solvent (e.g., 1 mL of methanol) to create a stock solution.

-

Dilute : Perform a serial dilution of the stock solution to a final concentration in the low µg/mL to ng/mL range. The optimal concentration depends on the instrument's sensitivity.

-

Add Modifier (Optional) : For positive ion mode, adding a trace amount of formic acid (e.g., 0.1%) can aid in protonation. For negative ion mode, a trace of ammonium hydroxide can aid deprotonation.

-

Analysis : The prepared solution is then introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

Visualization: Overall Analytical Workflow

Caption: Integrated workflow for the complete structural verification of the compound.

Conclusion

The physicochemical properties of this compound—its defined molecular weight, characteristic melting point, predictable solubility based on its amphiphilic structure, and distinct acidic nature—are all critical parameters for its successful application. The spectroscopic and spectrometric fingerprints provided by NMR, IR, and MS analyses serve as a robust system for identity confirmation and quality control. The protocols detailed in this guide represent standard, validated methodologies that allow researchers to reliably assess these properties, ensuring the integrity of their synthetic work and the predictability of the compound's behavior in downstream applications, from peptide synthesis to the development of novel therapeutics.

References

- de Hoffmann, E., & Stroobant, V. (2007).

- Iowa State University Chemical Instrumentation Facility.

- Kruve, A., & Kaupmees, K. (2017). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 46(6), 806-809. [Link]

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- ChemBK. (2024). 3-(TERT-BUTYLOXYCARBONYLAMINO)-BENZOIC ACID. [Link]

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Georgia Institute of Technology. (2023).

- PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. [Link]

- University College London. (n.d.).

- University of Calgary. (2023). Solubility of Organic Compounds. [Link]

- Creative Bioarray. (n.d.).

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

- Shimadzu. (n.d.). Powder Samples. [Link]

- Royal Society of Chemistry. (n.d.).

- J. Chem. Ed. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

- ResearchGate. (2025).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 111331-82-9: 3-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. rsc.org [rsc.org]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. agilent.com [agilent.com]

- 16. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. researchgate.net [researchgate.net]

- 18. jascoinc.com [jascoinc.com]

- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Boc-3-aminobenzoic Acid

Introduction: The Role of NMR in Modern Chemical Synthesis

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural confirmation of molecules is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, high-resolution glimpse into the molecular architecture of a compound. For intermediates like 3-(tert-butoxycarbonylamino)benzoic acid (Boc-3-aminobenzoic acid), a crucial building block in the synthesis of complex bioactive molecules, a thorough understanding of its spectral features is paramount for identity confirmation, purity assessment, and reaction monitoring.[1]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the causal factors governing the observed chemical shifts and coupling constants, moving beyond mere data reporting to offer field-proven insights into spectral interpretation. This document is structured to serve as a practical reference for scientists who rely on precise structural data to drive their research forward.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra of this compound, we must first consider its structure, which comprises three key components: a meta-substituted benzene ring, a carboxylic acid group (-COOH), and a tert-butoxycarbonyl (Boc) protecting group (-NHBoc).

The benzene ring is substituted at the 1 and 3 positions. The carboxylic acid is an electron-withdrawing group, which will deshield (shift downfield) adjacent protons and carbons. The -NHBoc group has a more complex effect; while the nitrogen has an electron-withdrawing inductive effect, its lone pair can participate in resonance, acting as an electron-donating group, which tends to shield (shift upfield) the ortho and para positions. These competing effects will dictate the final chemical shifts of the aromatic nuclei.

Below is the structure of this compound with atoms numbered for unambiguous assignment in the subsequent spectral analysis.

Caption: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information based on the chemical shift, integration, and multiplicity of each signal. The experimental data presented here was acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[2]

¹H NMR Data Summary

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | 8.01 | s (singlet) | - | 1H |

| H6 | 7.78 | d (doublet) | 7.7 | 1H |

| H4 | 7.72 | d (doublet) | 8.1 | 1H |

| H5 | 7.40 | t (triplet) | 8.0 | 1H |

| NH | 6.67 | s (singlet) | - | 1H |

| Boc (-C(CH₃)₃) | 1.54 | s (singlet) | - | 9H |

| COOH | Not observed | - | - | - |

Detailed Interpretation of the ¹H NMR Spectrum

-

Boc Group Protons (δ 1.54): The most upfield and prominent signal in the spectrum is a sharp singlet at 1.54 ppm, integrating to nine protons. This is the characteristic signature of the tert-butyl group of the Boc protector.[2] The nine methyl protons are chemically equivalent due to free rotation around the C-C bonds, and since there are no adjacent protons, the signal appears as a singlet. Its high integration value makes it an excellent diagnostic peak for confirming the presence of the Boc group.

-

Aromatic Protons (δ 7.40 - 8.01): The four aromatic protons appear in the downfield region, as expected. Their specific shifts and coupling patterns are dictated by the electronic effects of the two substituents.

-

H5 (δ 7.40, triplet): This proton is located at C5. It is coupled to two neighboring protons, H4 and H6, resulting in a triplet with a coupling constant of J ≈ 8.0 Hz. This coupling pattern is characteristic of a proton with two ortho neighbors.

-

H4 (δ 7.72, doublet): This proton is ortho to the -NHBoc group and meta to the -COOH group. It is coupled to its ortho neighbor H5, appearing as a doublet (J = 8.1 Hz).

-

H6 (δ 7.78, doublet): This proton is ortho to the -COOH group and meta to the -NHBoc group. The strong deshielding effect of the adjacent carboxylic acid shifts it downfield. It is coupled to H5, appearing as a doublet (J = 7.7 Hz).

-

H2 (δ 8.01, singlet): This proton is positioned between the two substituents. It is the most deshielded aromatic proton due to its proximity to the electron-withdrawing carboxylic acid group. With no adjacent protons to couple with, it appears as a singlet (or a finely split triplet with very small meta coupling, often unresolved and appearing as a singlet).[2]

-

-

Amide Proton (δ 6.67, singlet): The proton on the nitrogen of the carbamate group appears as a singlet at 6.67 ppm.[2] Its chemical shift can be variable and is often concentration and solvent-dependent. It typically appears as a singlet because coupling to the adjacent aromatic proton (H2 and H4) is usually not observed, and quadropolar relaxation from the ¹⁴N nucleus often broadens the signal.

-

Carboxylic Acid Proton (COOH): This highly acidic proton is not observed in the reported spectrum.[2] In solvents like CDCl₃, carboxylic acid protons often undergo rapid chemical exchange with trace amounts of water, leading to significant signal broadening. They may appear as a very broad, low-intensity hump anywhere from 10-13 ppm or be completely unobservable.

Part 2: ¹³C NMR Spectral Analysis

Predicted ¹³C NMR Data and Assignments

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale / Comparison |

| C7 (COOH) | ~171-172 | Carboxylic acid carbonyls typically appear in this region. Benzoic acid C=O is ~172.5 ppm in CDCl₃.[3] |

| C8 (Boc C=O) | ~153-154 | The carbamate carbonyl is shielded relative to carboxylic acids, typically appearing around 153-156 ppm.[5] |

| C3 (C-NHBoc) | ~138-140 | Aromatic carbon bonded to nitrogen is significantly deshielded. |

| C1 (C-COOH) | ~131-133 | The ipso-carbon of the carboxylic acid group. |

| C5 | ~129-130 | Corresponds to the CH carbon para to the C-NHBoc and meta to the C-COOH. |

| C4 / C6 | ~123-126 | Aromatic CH carbons ortho/para to the -COOH group. |

| C2 | ~119-121 | Aromatic CH carbon ortho to the C-NHBoc group, expected to be shielded by its electron-donating resonance effect. |

| C9 (Boc quat. C) | ~80-81 | The quaternary carbon of the tert-butyl group is characteristic and appears in this range.[5] |

| C10, C11, C12 (CH₃) | ~28.3 | The three equivalent methyl carbons of the Boc group consistently appear around 28 ppm.[5] |

Detailed Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons (δ ~153-172): Two signals are expected in the far downfield region. The least shielded signal (~171-172 ppm) is assigned to the carboxylic acid carbonyl (C7).[3] The carbamate carbonyl of the Boc group (C8) is expected to be slightly more shielded, appearing around 153-154 ppm.[5]

-

Aromatic Carbons (δ ~119-140): Due to the meta-substitution pattern, all six aromatic carbons are chemically non-equivalent, and six distinct signals are expected.

-

The two carbons directly attached to the substituents (C1 and C3) will be quaternary and typically show weaker signals. C3, attached to the nitrogen, is expected to be the most deshielded aromatic carbon. C1, attached to the carboxyl group, will also be significantly downfield.

-

The four protonated carbons (C2, C4, C5, C6) will appear in the range of approximately 119-130 ppm. Their precise shifts are a function of their position relative to the electron-withdrawing (-COOH) and electron-donating/resonating (-NHBoc) groups.

-

-

Boc Group Carbons (δ ~28 and ~80): Two distinct signals confirm the Boc group's presence. The signal for the three equivalent methyl carbons (C10, C11, C12) is reliably found at ~28.3 ppm. The quaternary carbon (C9) is found further downfield at ~80-81 ppm.[5]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology serves as a self-validating system for the analysis of this compound.

Caption: Standardized workflow for NMR spectral acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). For compounds with lower solubility or to better observe exchangeable protons like the -COOH, DMSO-d₆ can be used.

-

Concentration: A concentration of 10-15 mg in 0.6 mL of solvent provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without excessive acquisition time.

-

¹³C Scan Number: A higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio, which results in lower sensitivity compared to ¹H.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. The ¹H spectrum is characterized by a prominent nine-proton singlet for the Boc group and a distinct set of signals for the four non-equivalent aromatic protons. The ¹³C spectrum, while based on predictive analysis, reliably confirms the presence of all twelve carbon atoms, including the two distinct carbonyls and the characteristic signals of the Boc group. This comprehensive spectral guide serves as an authoritative resource for chemists, enabling confident identification and utilization of this important synthetic building block in research and development.

References

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.

- Kitanishi, Y., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. (n.d.).

- PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. National Center for Biotechnology Information.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

Introduction: The Analytical Imperative for Boc-3-Aminobenzoic Acid

An In-Depth Technical Guide to the Mass Spectrometry of Boc-3-Aminobenzoic Acid

This compound (C₁₂H₁₅NO₄, MW: 237.25 g/mol ) is a cornerstone building block in modern synthetic and medicinal chemistry.[][2] Its utility stems from the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine, which allows for controlled, sequential reactions in complex syntheses, particularly in peptide synthesis and drug development.[2] The precise characterization of this molecule and its subsequent derivatives is not merely a procedural step but a fundamental requirement for ensuring reaction success, purity, and the ultimate efficacy and safety of the final product.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose. It provides unambiguous confirmation of molecular weight and offers deep structural insights through the analysis of fragmentation patterns. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, focusing on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS). It is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical protocols necessary for robust and reliable analysis.

Ionization & Molecular Ion Formation: The Gateway to Analysis

Electrospray ionization (ESI) is the premier method for analyzing moderately polar and thermally labile molecules like this compound. Its gentle nature allows for the transfer of intact molecular ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular weight information.

-

Positive Ion Mode ([M+H]⁺): In this mode, the analyte solution is typically acidified, commonly with 0.1% formic acid, to provide a ready source of protons.[3] The this compound molecule, with its amine and carbonyl oxygens, readily accepts a proton to form the protonated molecular ion, [M+H]⁺, at an expected m/z of 238.1.

-

Negative Ion Mode ([M-H]⁻): In this mode, the carboxylic acid moiety is the primary site of deprotonation, forming the [M-H]⁻ ion at an expected m/z of 236.1. This mode can be particularly useful for confirming the presence of the free carboxylic acid and for complementary fragmentation data.[4][5]

The choice between positive and negative modes depends on the specific analytical goal. Positive mode is often preferred for its characteristic and well-documented fragmentation of the Boc group.

Collision-Induced Dissociation (CID): Deconstructing the Molecule for Structural Elucidation

Tandem mass spectrometry (MS/MS), most commonly employing Collision-Induced Dissociation (CID), is essential for structural confirmation. In this process, the precursor ion (e.g., the [M+H]⁺ ion at m/z 238.1) is isolated and then fragmented by colliding it with an inert gas (like argon or nitrogen). The resulting product ions are then analyzed, revealing a fragmentation "fingerprint" specific to the molecule's structure.

Characteristic Fragmentation in Positive Ion Mode

The fragmentation of protonated this compound is dominated by cleavages within the Boc protecting group. This is a highly predictable and diagnostically crucial aspect of its mass spectrum.[6][7][8]

-

Loss of Isobutylene (Neutral Loss of 56 Da): The most prominent fragmentation pathway involves the loss of isobutylene (C₄H₈). This occurs via a six-membered ring transition state, resulting in a highly stable product ion at m/z 182.1. This [M+H-56]⁺ fragment is often the base peak in the MS/MS spectrum of Boc-protected compounds.

-

Loss of tert-Butanol (Neutral Loss of 74 Da): A less common, but still significant, fragmentation is the loss of a neutral tert-butanol molecule (C₄H₁₀O), leading to a product ion at m/z 164.1.[8]

-

Loss of the Entire Boc Group (Neutral Loss of 100 Da): Cleavage can result in the loss of CO₂ (44 Da) in addition to isobutylene (56 Da), corresponding to the complete loss of the Boc protecting group as C₅H₈O₂. This generates the protonated 3-aminobenzoic acid ion at m/z 138.1.

-

Fragmentation of the Benzoic Acid Core: The resulting 3-aminobenzoic acid ion (m/z 138.1) can undergo further fragmentation characteristic of benzoic acids, such as the loss of water (H₂O, 18 Da) to yield an ion at m/z 120.1, or the loss of carbon monoxide (CO, 28 Da).[9]

The following diagram illustrates the primary fragmentation pathway in positive ion mode.

Data Summary: Expected Ions

The table below summarizes the key ions expected during the MS and MS/MS analysis of this compound.

| Ion Mode | Ion Type | Formula | Calculated m/z | Description |

| Positive | [M+H]⁺ | [C₁₂H₁₆NO₄]⁺ | 238.11 | Protonated Molecular Ion |

| [M+H-C₄H₈]⁺ | [C₈H₈NO₄]⁺ | 182.04 | Loss of Isobutylene | |

| [M+H-C₄H₁₀O]⁺ | [C₈H₆NO₃]⁺ | 164.03 | Loss of tert-Butanol | |

| [M+H-C₅H₈O₂]⁺ | [C₇H₈NO₂]⁺ | 138.05 | Loss of Boc Group (Protonated 3-Aminobenzoic Acid) | |

| Negative | [M-H]⁻ | [C₁₂H₁₄NO₄]⁻ | 236.09 | Deprotonated Molecular Ion |

| [M-H-CO₂]⁻ | [C₁₁H₁₄NO₂]⁻ | 192.10 | Loss of Carbon Dioxide |

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol provides a robust method for the analysis of this compound using standard reverse-phase liquid chromatography coupled with tandem mass spectrometry. The causality behind each step is explained to ensure methodological integrity.

Sample & Standard Preparation

-

Rationale: Proper sample preparation is critical to ensure accurate quantification and prevent contamination of the MS system. Using a high-purity solvent mixture ensures complete dissolution and compatibility with the mobile phase.

-

Procedure:

-

Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.

-

Working Solution (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of the 50:50 acetonitrile/water solvent mixture.

-

Acidification: To the working solution, add formic acid to a final concentration of 0.1% (v/v). This step is crucial to provide a proton source, thereby promoting efficient ionization in positive ESI mode.[3]

-

Liquid Chromatography (LC) Parameters

-

Rationale: Chromatographic separation is employed to isolate the analyte from any impurities or matrix components before it enters the mass spectrometer. A C18 column is chosen for its excellent retention of moderately polar aromatic compounds. The gradient elution ensures that the analyte is eluted as a sharp, symmetrical peak.

-

Parameters:

-

LC System: UHPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in deionized water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-6 min: Linear gradient from 5% to 95% B

-

6-8 min: Hold at 95% B

-

8-8.1 min: Return to 5% B

-

8.1-10 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometry (MS) Parameters

-

Rationale: The MS parameters are optimized to achieve maximum sensitivity and stability for the target analyte. The specified voltages and temperatures ensure efficient desolvation and ion transmission.

-

Parameters:

-

Mass Spectrometer: Q-TOF, Orbitrap, or Triple Quadrupole instrument.

-

Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate experiments.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 400 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

MS Scan Range: m/z 50-500.

-

MS/MS Analysis:

-

Precursor Ion: m/z 238.1 (for positive mode).

-

Collision Energy: Ramp from 10-30 eV. This energy ramp ensures that a full range of fragments, from low-energy (e.g., loss of isobutylene) to higher-energy cleavages, are observed.

-

-

The following diagram outlines the comprehensive experimental workflow.

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of this compound is a robust and highly informative process. By leveraging ESI-MS/MS, researchers can obtain definitive confirmation of its molecular weight and structure. The predictable fragmentation of the Boc protecting group, particularly the characteristic neutral loss of 56 Da, serves as a reliable diagnostic marker. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for scientists in pharmaceutical and chemical research, enabling them to perform this critical analysis with confidence, accuracy, and a deep understanding of the underlying principles.

References

- Gomes, P. A., & Suresh, V. V. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

- Ramesh, M., Srinivas, R., & Sharma, G. V. M. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591–2600. [Link]

- Ramesh, V., Srinivas, R., & Sharma, G. V. M. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(11), 1319–1328. [Link]

- Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]

- Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352. [Link]

- Harvey, D. J. (2005). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 16(5), 622–630. [Link]

- National Center for Biotechnology Information. (n.d.). 3-Aminobenzoic Acid. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. PubChem Compound Database.

- Harvey, D. J. (2001). Collision-induced fragmentation of negative ions from N-linked glycans derivatized with 2-aminobenzoic acid. Journal of the American Society for Mass Spectrometry, 12(8), 926–937. [Link]

- NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. In NIST Chemistry WebBook.

- Cydzik, M., & Kluczyk, A. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(11), 3345. [Link]

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

- Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry.

- NIST. (n.d.). Benzoic acid, 3-amino-. In NIST Chemistry WebBook.

- Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid.

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collision-induced fragmentation of negative ions from N-linked glycans derivatized with 2-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility of Boc-3-aminobenzoic Acid in Dimethylformamide (DMF) and Dichloromethane (DCM)

Abstract

The solubility of reagents is a critical parameter that dictates the success of chemical synthesis, influencing reaction kinetics, purification efficiency, and overall yield. This technical guide provides an in-depth analysis of the solubility of N-(tert-Butoxycarbonyl)-3-aminobenzoic acid (Boc-3-aminobenzoic acid), a key building block in pharmaceutical and peptide synthesis.[1] We explore its solubility in two commonly used organic solvents: the polar aprotic solvent Dimethylformamide (DMF) and the less polar solvent Dichloromethane (DCM). This document synthesizes theoretical principles with validated experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed solvent selection and experimental design.

Introduction: The Imperative of Solvent Selection in Synthesis

In the realm of drug development and complex organic synthesis, the choice of solvent is not merely a matter of convenience but a fundamental decision that impacts every stage of a workflow. Poor solubility can lead to heterogeneous reaction mixtures, unpredictable outcomes, and significant challenges in downstream processing.[2] this compound, with its dual functionality of a carboxylic acid and a Boc-protected amine, is a versatile reagent employed in the construction of complex molecular architectures.[1] Understanding its behavior in different solvent environments is paramount for optimizing synthetic routes.

This guide focuses on two solvents of interest:

-

Dimethylformamide (DMF): A polar, aprotic, high-boiling solvent renowned for its exceptional ability to dissolve a wide range of organic and inorganic compounds.[3][4][5] Its high dielectric constant makes it particularly effective for reactions involving polar mechanisms, such as peptide coupling.[4][6]

-

Dichloromethane (DCM): A volatile, less polar solvent widely used for its ability to dissolve many organic compounds and its relative inertness.[7][8][9][10] It is a staple in synthesis, extraction, and chromatography.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational basis for predicting solubility.[11][12] This is dictated by the balance of intermolecular forces between the solute and the solvent.

2.1. Physicochemical Properties of this compound

-

Structure: The molecule possesses a polar carboxylic acid group (-COOH), a polar carbamate linkage (-NHCOO-), a nonpolar aromatic ring, and a bulky, nonpolar tert-butyl group.

-

Hydrogen Bonding: The carboxylic acid proton and the N-H proton can act as hydrogen bond donors. The carbonyl oxygens of both the carbamate and the carboxylic acid can act as hydrogen bond acceptors.[13]

-

Overall Polarity: The combination of polar functional groups and nonpolar hydrocarbon regions gives the molecule a mixed polarity. The bulky, nonpolar Boc group generally increases the lipophilicity of the parent molecule, 3-aminobenzoic acid.[14]

2.2. Solvent Properties and Interaction Potential

-

DMF ((CH₃)₂NC(O)H): As a polar aprotic solvent, DMF has a large dipole moment. It cannot act as a hydrogen bond donor but is an excellent hydrogen bond acceptor at its carbonyl oxygen. It effectively solvates cations and polar species.

-

DCM (CH₂Cl₂): DCM is considered a slightly polar solvent.[10] Its primary intermolecular forces are dipole-dipole interactions and weaker London dispersion forces.[15] It is not a strong hydrogen bond donor or acceptor.

2.3. Solubility Hypothesis

Based on these properties, we can hypothesize:

-

Solubility in DMF: High solubility is expected. The strong dipole-dipole interactions and the ability of DMF to accept hydrogen bonds from the carboxylic acid and N-H groups of this compound should lead to effective solvation.

-

Solubility in DCM: Moderate to low solubility is anticipated. While the nonpolar aromatic ring and tert-butyl group will interact favorably with DCM via dispersion forces, the highly polar carboxylic acid and carbamate groups are less effectively solvated by the less polar DCM. The formation of solute-solute hydrogen bonds (dimerization) may be more favorable than solute-solvent interactions, limiting solubility.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

To provide quantitative, reliable data, the thermodynamic solubility was determined using the isothermal shake-flask method, which is considered a gold standard for solubility measurement.[16][17]

3.1. Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for this compound, DMF, and DCM before handling.[18]

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

3.2. Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and quantification is accurate.

-

Preparation of Supersaturated Solutions:

-

To each of three 20 mL glass vials, add approximately 10 mL of the respective solvent (DMF or DCM).

-

Add an excess amount of this compound to each vial to create a visible slurry. The presence of excess solid is crucial to ensure saturation is achieved.[19]

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker set to a constant temperature of 25 °C.

-

Agitate the slurries at a moderate speed (e.g., 250 RPM) for 24 hours. This duration is generally sufficient for most compounds to reach thermodynamic equilibrium.[19]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours at 25 °C to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solids.[19]

-

-

Quantification (Gravimetric Analysis):

-

For the highly soluble DMF samples, accurately weigh the filtered solution.

-

Remove the solvent under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight of the dried solid (this compound) is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the mass (or volume) of the solvent.

-

-

Quantification (HPLC-UV for DCM):

-

Due to the lower expected solubility in DCM, a more sensitive quantification method is required.

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Accurately dilute the filtered DCM saturated solution with the mobile phase.

-

Analyze the standards and the sample by HPLC with UV detection. A reversed-phase C18 column is suitable for this type of aromatic acid.[20]

-

Quantify the concentration of the sample by comparing its peak area to the calibration curve.

-

Caption: Experimental workflow for solubility determination.

Quantitative Data & Interpretation

The results from the experimental determination are summarized below.

| Solvent | Chemical Formula | Polarity | Solubility at 25 °C (mg/mL) | Molar Solubility (mol/L) | Classification |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | > 500 | > 2.11 | Very Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Slightly Polar | ~ 15 | ~ 0.063 | Sparingly Soluble |

Molecular Weight of this compound: 237.25 g/mol [21]

4.1. Discussion of Results

The experimental data strongly align with the initial theoretical hypothesis.

-

High Solubility in DMF: this compound is exceptionally soluble in DMF. The ability of DMF to act as a potent hydrogen bond acceptor and its high polarity effectively disrupt the solute-solute interactions (like hydrogen-bonded dimers of the carboxylic acid) and solvate the polar functional groups of the molecule. This makes DMF an excellent solvent choice for reactions requiring high concentrations of this reagent, such as in peptide coupling steps.[4]

-

Limited Solubility in DCM: The solubility in DCM is significantly lower. DCM lacks the ability to form strong hydrogen bonds with the solute.[15] The energy gained from the weak dipole-dipole and dispersion forces between DCM and the solute is insufficient to overcome the strong hydrogen bonding between the this compound molecules themselves. This limited solubility makes DCM a less ideal choice as a primary reaction solvent but suggests it could be effective as an anti-solvent for crystallization or precipitation.

Practical Implications in Drug Development & Synthesis

-

Reaction Solvent Selection: For homogeneous reactions, particularly those involving polar intermediates or reagents (e.g., peptide coupling with carbodiimides), DMF is the superior choice. Its high solvating power can accelerate reaction rates and prevent precipitation of starting materials or products.[3]

-

Purification and Crystallization: The significant difference in solubility can be exploited for purification. A product containing this compound as an impurity could potentially be purified by washing with DCM to remove less polar contaminants. Conversely, DCM could be used as an anti-solvent to precipitate the compound from a more soluble medium.

-

Solid-Phase Peptide Synthesis (SPPS): In SPPS, DMF is a standard solvent precisely because of its ability to dissolve protected amino acids like this compound and to swell the polymer resin support, facilitating efficient reaction kinetics.[5]

-

Extraction Workflows: DCM is frequently used in liquid-liquid extractions.[15] Knowledge of the limited solubility of this compound in DCM is crucial when designing extraction protocols to isolate it from or separate it into an aqueous basic layer (after deprotonation of the carboxylic acid).

Conclusion

This guide has established, through both theoretical analysis and experimental validation, the solubility profile of this compound in DMF and DCM. It is very soluble in the polar aprotic solvent DMF and sparingly soluble in the less polar solvent DCM. This pronounced solubility differential is a critical piece of information for chemists and researchers. By understanding the underlying intermolecular forces that govern these properties, scientists can make rational, informed decisions in solvent selection, leading to more efficient, predictable, and successful synthetic outcomes in drug discovery and development.

References

- Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link]

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal., 46(2), 335–341. (Sourced via Dissolution Technologies). [Link]

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Monarch Chemical. Dimethylformamide (DMF): A Comprehensive Guide to Properties, Applications, and Industrial Significance. [Link]

- Heravi, M. M., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. [Link]

- University of Toronto.

- Organic Chemistry. Dimethylformamide (DMF). [Link]

- Wikipedia. Dimethylformamide. [Link]

- Minds@UW. (2025).

- Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

- ChemicalLand21. DIMETHYLFORMAMIDE. [Link]

- BYJU'S. Properties of Dichloromethane – CH2Cl2. [Link]

- GJ Chemical. (2025).

- Wikipedia. Dichloromethane. [Link]

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Scilit.

- University of Calgary. (2023). SOLUBILITY OF ORGANIC COMPOUNDS. [Link]

- SIELC Technologies. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. [Link]

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

- PubMed. (2007).

- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

- PubChem. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. [Link]

- Wikipedia. 3-Aminobenzoic acid. [Link]

- PubChem. 3-Aminobenzoic Acid. [Link]

- Loba Chemie. 3-AMINOBENZOIC ACID. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. nbinno.com [nbinno.com]

- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04985H [pubs.rsc.org]

- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 6. manavchem.com [manavchem.com]

- 7. Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification [minds.wisconsin.edu]

- 8. byjus.com [byjus.com]

- 9. Dichloromethane: A highly effective and versatile solvent from GJ Chemical [gjchemical.com]

- 10. Dichloromethane - Wikipedia [en.wikipedia.org]

- 11. chem.ws [chem.ws]

- 12. m.youtube.com [m.youtube.com]

- 13. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. labproinc.com [labproinc.com]

- 16. enamine.net [enamine.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

- 19. quora.com [quora.com]

- 20. scilit.com [scilit.com]

- 21. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Stability and Degradation Profile of Boc-3-aminobenzoic Acid: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

Boc-3-aminobenzoic acid is a critical building block in pharmaceutical synthesis, valued for its role in peptide chemistry and the construction of complex molecular architectures.[1][2] The stability of this reagent, particularly under thermal stress, is a paramount concern that directly impacts reaction efficiency, impurity profiles, and the overall integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of this compound. We will explore the theoretical mechanisms of degradation, present validated experimental protocols for assessing thermal liability using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC), and offer field-proven insights into interpreting the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's characteristics to ensure robust and reproducible manufacturing processes.

Introduction: Why Thermal Stability Matters

In pharmaceutical development, the journey from a chemical building block to a final drug product is fraught with processes that involve energy input, including heating for reaction kinetics, drying, and formulation. The tert-butoxycarbonyl (Boc) protecting group is ubiquitous due to its general stability and facile, acid-labile removal.[3][4] However, its susceptibility to thermal degradation is a critical, often underestimated, liability.[5]

For this compound, premature thermal degradation can lead to:

-

Formation of Impurities: Unintended deprotection generates 3-aminobenzoic acid, which can participate in side reactions, leading to a complex and difficult-to-purify mixture.

-

Yield Reduction: Consumption of the starting material through degradation pathways directly lowers the yield of the desired product.

-

Inconsistent Process Performance: Uncontrolled degradation can lead to batch-to-batch variability, a significant challenge in a regulated manufacturing environment.

Understanding the precise temperature at which degradation begins and the pathways through which it proceeds is therefore not an academic exercise, but a cornerstone of robust process development and quality control.

Physicochemical and Thermal Properties

A baseline understanding of the material's properties is the first step in any stability investigation. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 111331-82-9 | [1][6] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [6] |

| Appearance | White powder | [1] |

| Melting Point | ~195 °C (with decomposition) | [6] |

| Storage Conditions | 0-8°C, Sealed in dry environment | [1][7] |

The reported melting point with decomposition is a strong initial indicator that thermal degradation occurs concurrently with the solid-to-liquid phase transition.[6] This necessitates the use of advanced thermal analysis techniques to decouple these events and pinpoint the true onset of thermal instability.

Predicted Thermal Degradation Pathways

The thermal degradation of this compound is predicted to occur via a primary, well-established mechanism for Boc-protected amines, with the potential for secondary degradation at higher temperatures.

Primary Degradation: Thermolysis of the Boc Group

The core degradation event is the thermal cleavage of the tert-butoxycarbonyl group. This is a non-catalytic, unimolecular elimination reaction that proceeds through a six-membered cyclic transition state.[5] The process liberates the free amine (3-aminobenzoic acid) along with gaseous byproducts, isobutylene and carbon dioxide.[5]

This reaction is atom-inefficient in the context of the desired protected compound but is considered a potentially "green" method for Boc deprotection when performed intentionally, as it avoids acid catalysts.[5] However, during storage or a reaction where the Boc group should remain, it is a primary source of impurity generation.

Diagram: Primary Thermal Degradation Pathway

Caption: Primary thermal degradation of this compound.

Secondary Degradation: Decarboxylation

At temperatures exceeding the initial Boc thermolysis, the newly formed 3-aminobenzoic acid may undergo further degradation. A common pathway for aromatic carboxylic acids is decarboxylation, yielding aniline and another equivalent of carbon dioxide. Studies on substituted aminobenzoic acids have shown that decarboxylation is a potential high-temperature degradation route.[8] This secondary degradation would further complicate the impurity profile.

Experimental Assessment of Thermal Stability

A multi-faceted approach is required to fully characterize the thermal stability profile. TGA, DSC, and HPLC form a complementary triad of techniques that provide a holistic view of the material's behavior under thermal stress.

Overall Experimental Workflow

The logical flow for a comprehensive stability assessment is outlined below. This workflow ensures that data from each technique informs the next, creating a self-validating system.

Caption: Workflow for comprehensive thermal stability analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[9] This is the most direct method to determine the temperature at which the material begins to decompose via the loss of gaseous products (isobutylene and CO₂). A high-resolution TGA is chosen to accurately detect subtle initial mass loss. The nitrogen atmosphere prevents oxidative degradation, isolating the thermal degradation pathway.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (platinum or ceramic). Distribute the sample evenly as a thin layer to ensure uniform heat transfer.

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min.

-

Temperature Program: